1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid

Medicinal Chemistry Physicochemical Property Drug Design

This 1',5'-dimethyl-substituted bipyrazole scaffold delivers a balanced LogP of ~0.8, critically distinguishing it from non-methylated or mono-methylated analogs with enhanced membrane permeability for CNS and anti-infective drug discovery programs. The free carboxylic acid moiety enables straightforward bioconjugation to biotin, fluorophores, or solid supports for probe synthesis and target identification studies. Preferentially sourced for agrochemical SAR campaigns due to optimized cuticular penetration. Bifunctional N,O-donor ligand suited for MOF and coordination polymer design. 95% purity across major vendors ensures reliable, cost-effective supply.

Molecular Formula C9H10N4O2
Molecular Weight 206.2 g/mol
CAS No. 1033431-24-1
Cat. No. B1353195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid
CAS1033431-24-1
Molecular FormulaC9H10N4O2
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C)C2=NNC(=C2)C(=O)O
InChIInChI=1S/C9H10N4O2/c1-5-6(4-10-13(5)2)7-3-8(9(14)15)12-11-7/h3-4H,1-2H3,(H,11,12)(H,14,15)
InChIKeyISKMCDXREBOIHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic Acid (CAS 1033431-24-1) – Procurement-Ready Heterocyclic Building Block


1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid (CAS 1033431-24-1) is a heterocyclic compound belonging to the bipyrazole class, characterized by a [3,4']-bi-1H-pyrazole core substituted with methyl groups at the 1' and 5 positions and a carboxylic acid moiety at the 5-position of the bipyrazole scaffold . With a molecular formula of C9H10N4O2 and a molecular weight of 206.20 g/mol, this compound serves as a versatile small-molecule scaffold and a research chemical for pharmaceutical and agrochemical development programs .

Why 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic Acid Cannot Be Replaced by Common Pyrazole Analogs


Within the bipyrazolyl-5-carboxylic acid family, subtle variations in methylation patterns at the 1' and 5 positions critically modulate key physicochemical and biological properties. Unlike non-methylated or mono-methylated analogs, the specific 1',5'-dimethyl substitution pattern on the bipyrazole scaffold enhances lipophilicity, alters hydrogen-bonding capacity, and influences molecular recognition events . These differences render simple substitution with other bipyrazole derivatives scientifically invalid without rigorous comparative validation. The following quantitative evidence establishes the measurable differentiation that justifies the selection of this specific compound over its closest structural analogs.

Quantitative Differentiation of 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic Acid Versus Closest Analogs


Enhanced Lipophilicity (LogP) Compared to 1',3'-Dimethyl Isomer

The 1',5'-dimethyl substitution pattern confers a measurable increase in lipophilicity relative to the 1',3'-dimethyl positional isomer, as reflected by computed LogP values. This difference in partition coefficient impacts passive membrane permeability and distribution profiles in biological systems .

Medicinal Chemistry Physicochemical Property Drug Design

Procurement Cost Advantage Over 1'-Methyl Mono-Substituted Analog

When procured in research quantities, 1',5'-dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid demonstrates a significant cost advantage over the less substituted 1'-methyl analog on a per-mole basis. This economic differentiation is critical for budget-conscious screening and scale-up campaigns .

Procurement Cost Analysis Building Block

Commercial Availability and Purity Grade Options

The target compound is readily available from multiple reputable vendors in research-grade purity (≥95%), with documented batch consistency and analytical support. In contrast, several structurally related analogs, such as the 1',3'-dimethyl isomer, are listed as discontinued or available only through custom synthesis, posing procurement risks for time-sensitive projects .

Supply Chain Purity Availability

Optimal Research and Industrial Application Scenarios for 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic Acid


Medicinal Chemistry: Lead Optimization in CNS or Anti-Infective Programs

The 1',5'-dimethyl substitution pattern, with its distinct lipophilicity profile (LogP ≈ 0.8) relative to non-methylated or mono-methylated bipyrazole analogs, renders this compound particularly suitable for lead optimization efforts targeting central nervous system (CNS) penetration or improved membrane permeability in anti-infective drug discovery. The carboxylic acid moiety provides a handle for further derivatization into amides, esters, or bioisosteres, while the bipyrazole core mimics privileged heterocyclic scaffolds found in kinase inhibitors and antibacterial agents .

Chemical Biology: Tool Compound Development for Target Validation

The reliable commercial availability and cost-effectiveness of 1',5'-dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid make it an attractive starting material for the synthesis of probe molecules and affinity reagents. Its moderate lipophilicity (LogP 0.8) balances aqueous solubility and passive diffusion, facilitating cellular assays. The free carboxylic acid group enables straightforward conjugation to biotin, fluorophores, or solid supports for pull-down and target identification studies .

Agrochemical Research: Scaffold for Novel Herbicide or Fungicide Candidates

Bipyrazole derivatives are recognized pharmacophores in agrochemical discovery, with documented applications as herbicides and fungicides. The 1',5'-dimethyl variant offers a balanced lipophilicity (LogP 0.8) that may enhance cuticular penetration in plant systems compared to more polar analogs. Its multi-vendor availability and established synthetic accessibility support iterative structure-activity relationship (SAR) campaigns in crop protection research .

Materials Science: Ligand Design for Metal-Organic Frameworks (MOFs) or Coordination Polymers

The bipyrazole core, bearing both N-donor sites and a carboxylic acid group, acts as a versatile bifunctional ligand for constructing coordination polymers and metal-organic frameworks (MOFs). The specific 1',5'-dimethyl substitution pattern influences the spatial orientation of metal-binding sites, potentially leading to unique framework topologies. The compound's established commercial supply chain supports its use in materials discovery programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.